full NMR spectroscopic characterization of 3-Chloro-N2,N2-dipropyl-1,2-benzenediamine
full NMR spectroscopic characterization of 3-Chloro-N2,N2-dipropyl-1,2-benzenediamine
An In-Depth Technical Guide to the Complete NMR Spectroscopic Characterization of 3-Chloro-N2,N2-dipropyl-1,2-benzenediamine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the complete NMR characterization of 3-Chloro-N2,N2-dipropyl-1,2-benzenediamine. As a substituted o-phenylenediamine, this molecule presents a unique set of spectroscopic challenges and features, including a complex aromatic spin system and diastereotopic protons within the N-propyl substituents. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, detailing not only the spectral data but also the underlying causality for experimental design and data interpretation. The analysis is built upon a full suite of 1D and 2D NMR experiments, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC, providing an unambiguous assignment of all proton and carbon resonances and confirming the molecular structure.
Introduction: The Imperative for Rigorous Structural Elucidation
In the fields of medicinal chemistry and materials science, absolute certainty in molecular structure is paramount. The biological activity, physical properties, and safety profile of a compound are intrinsically linked to its precise atomic arrangement. 3-Chloro-N2,N2-dipropyl-1,2-benzenediamine is a versatile building block, and its derivatives are of significant interest. A complete and unambiguous spectroscopic characterization is therefore not merely an academic exercise but a foundational requirement for any further research or development.
This guide eschews a simple listing of data. Instead, it follows a logical workflow, explaining the rationale behind the selection of specific NMR experiments and demonstrating how a multi-faceted approach transforms raw spectral data into a cohesive and validated structural assignment. We will explore how one-dimensional spectra provide the initial framework and how two-dimensional correlation experiments serve as the definitive tool for assembling the molecular puzzle.
Molecular Structure and Atom Numbering
A systematic numbering convention is essential for clear and unambiguous spectral assignment. The structure of 3-Chloro-N2,N2-dipropyl-1,2-benzenediamine is numbered as follows for the purpose of this guide.
Caption: Molecular structure and numbering of 3-Chloro-N2,N2-dipropyl-1,2-benzenediamine.
Experimental Protocols: A Self-Validating Workflow
The quality of NMR data is directly dependent on the rigor of the experimental setup. The following protocols are designed to yield high-resolution, unambiguous data.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For compounds with limited solubility or to observe exchangeable protons (like -NH₂), dimethyl sulfoxide (DMSO-d₆) is a superior alternative.[1] For this guide, we will proceed with CDCl₃.
-
Concentration: A concentration of 10-20 mg of the analyte in 0.6 mL of deuterated solvent is optimal for achieving a good signal-to-noise ratio in a reasonable time frame for all experiments, including less sensitive ones like ¹³C and HMBC.
-
Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe.
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans.
-
¹³C NMR: A proton-decoupled experiment is used to produce a spectrum with singlets for all carbon atoms. A longer relaxation delay (5 seconds) and a larger number of scans (≥1024) are required due to the low natural abundance of the ¹³C isotope and its longer relaxation times.
-
DEPT-135: This experiment is crucial for differentiating carbon types.[2][3][4] It is run using standard spectrometer parameters, yielding positive signals for CH and CH₃ groups, and negative signals for CH₂ groups. Quaternary carbons are not observed.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[5][6][7] A standard gradient-selected COSY (gs-COSY) sequence is employed.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹JCH).[8] It provides unambiguous one-bond C-H connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful structure elucidation experiments, as it reveals correlations between protons and carbons over two and three bonds (²JCH, ³JCH).[9][10][11] The experiment is optimized for a long-range coupling constant of ~8 Hz to capture these key correlations.
Caption: Workflow for comprehensive NMR-based structure elucidation.
Analysis of 1D NMR Spectra: The Initial Framework
The 1D spectra provide the fundamental pieces of the puzzle: the number of unique proton and carbon environments, their electronic nature, and the number of attached protons.
¹H NMR Spectrum Analysis
The proton spectrum is divided into two key regions: the aromatic region (δ 6.5-7.5 ppm) and the aliphatic region (δ 0.5-4.0 ppm).
-
Aromatic Region (H-4, H-5, H-6): The three protons on the benzene ring form a complex ABC spin system.
-
H-6: This proton is ortho to the electron-donating -NH₂ group and meta to the -N(propyl)₂ and -Cl groups. It is expected to be the most shielded (furthest upfield) of the aromatic protons. It will appear as a doublet of doublets (dd) due to coupling with H-5 (ortho, J ≈ 8.0 Hz) and H-4 (meta, J ≈ 2.0 Hz).[12][13]
-
H-4: This proton is ortho to the electron-withdrawing -Cl group and meta to the -NH₂ group. It is expected to be the most deshielded. It will also appear as a doublet of doublets (dd) due to coupling with H-5 (ortho, J ≈ 8.0 Hz) and H-6 (meta, J ≈ 2.0 Hz).
-
H-5: This proton is ortho to both H-4 and H-6. It will appear as a triplet or, more accurately, a doublet of doublets that may overlap to resemble a triplet, with a large ortho coupling constant (J ≈ 8.0 Hz).
-
-
Amine Proton (N1-H₂): A broad singlet is expected around δ 3.5-4.5 ppm. Its chemical shift and broadness are due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Its integration corresponds to two protons.
-
Aliphatic Region (Propyl Chains): Due to the chiral center created by the substitution pattern, the two N-propyl groups are diastereotopic. This means the corresponding protons (e.g., the two H-1' protons) are chemically non-equivalent and will have different chemical shifts. However, for simplicity in this predictive model, they are treated as equivalent.
-
H-1' (N-CH₂): These methylene protons are directly attached to nitrogen and are thus deshielded. They will appear as a triplet around δ 3.1 ppm, coupled to the H-2' protons (J ≈ 7.5 Hz).
-
H-2' (-CH₂-): These methylene protons will appear as a complex multiplet (a sextet if coupling to H-1' and H-3' were identical) around δ 1.6 ppm.
-
H-3' (-CH₃): The terminal methyl protons are the most shielded, appearing as a triplet around δ 0.9 ppm, coupled to the H-2' protons (J ≈ 7.5 Hz).
-
¹³C NMR and DEPT-135 Analysis
The ¹³C spectrum reveals all unique carbon environments, while the DEPT-135 experiment clarifies the number of attached protons.
-
Quaternary Carbons (C1, C2, C3): These will be present in the broadband-decoupled ¹³C spectrum but absent in the DEPT-135 spectrum.
-
C1 & C2 (C-N): These carbons are attached to nitrogen and will appear in the δ 135-150 ppm range.
-
C3 (C-Cl): The carbon bearing the chlorine atom will be found around δ 120-130 ppm.
-
-
Methine Carbons (CH):
-
Methylene Carbons (CH₂):
-
C1' & C2': The two methylene carbons of the propyl chains will appear in the aliphatic region (δ 20-55 ppm). They will be identified as negative peaks in the DEPT-135 spectrum. C1', being attached to nitrogen, will be significantly more deshielded (δ ~50 ppm) than C2' (δ ~20 ppm).
-
-
Methyl Carbons (CH₃):
-
C3': The terminal methyl carbons will be the most shielded carbon signal (δ ~11 ppm) and will appear as a positive peak in the DEPT-135 spectrum.
-
Analysis of 2D NMR Spectra: Assembling the Structure
While 1D NMR provides the parts list, 2D NMR shows how they are connected.
COSY Analysis: Mapping the Proton Network
The COSY spectrum reveals all ¹H-¹H coupling networks.[15][16]
Caption: Key expected COSY correlations for the molecule.
-
Aromatic System: Strong cross-peaks will be observed between H-4 and H-5, and between H-5 and H-6, confirming their ortho relationship. A weaker cross-peak between H-4 and H-6 will confirm the meta coupling.
-
Propyl System: A clear correlation pathway will be visible: a cross-peak will connect H-1' to H-2', and another will connect H-2' to H-3'. This unequivocally establishes the n-propyl chain connectivity.
HSQC Analysis: The C-H Blueprint
The HSQC spectrum definitively links each proton signal to its directly attached carbon signal. This experiment is crucial for assigning the carbons of the propyl chain and the aromatic CH groups. For example, the proton signal at δ ~0.9 ppm (H-3') will show a correlation to the carbon signal at δ ~11 ppm (C-3').
HMBC Analysis: Bridging the Fragments
The HMBC spectrum is the final and most powerful tool, revealing long-range (2- and 3-bond) correlations that connect the entire molecular framework.[17][18]
Caption: Key expected HMBC correlations for structural confirmation.
-
Connecting Propyl Group to Ring: The most critical correlation is from the H-1' protons (δ ~3.1 ppm) to the quaternary carbon C-2. This ³J correlation unambiguously proves that the dipropylamino group is attached at the C-2 position of the benzene ring.
-
Confirming Aromatic Substitution:
-
The proton H-4 will show correlations to C-2, C-3, and C-5. The correlation to C-2 confirms its position relative to the dipropylamino group.
-
The proton H-6 will show correlations to C-1, C-2, and C-5. The correlation to C-2 confirms its position on the other side of the dipropylamino group.
-
-
Internal Propyl Correlations: Correlations from H-1' to C-2' and C-3', and from H-2' to C-1' and C-3' will further validate the propyl chain assignment.
Data Summary and Conclusion
The combination of 1D and 2D NMR experiments provides a wealth of interlocking data that allows for the complete and unambiguous structural characterization of 3-Chloro-N2,N2-dipropyl-1,2-benzenediamine.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~6.75 | dd | ³J = 8.0, ⁴J = 2.0 | 1H |
| H-5 | ~6.95 | t (dd) | ³J = 8.0 | 1H |
| H-4 | ~7.10 | dd | ³J = 8.0, ⁴J = 2.0 | 1H |
| N1-H₂ | ~4.10 | br s | - | 2H |
| H-1' | ~3.10 | t | ³J = 7.5 | 4H |
| H-2' | ~1.60 | m (sextet) | ³J = 7.5 | 4H |
| H-3' | ~0.90 | t | ³J = 7.5 | 6H |
Table 2: Predicted ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ ppm) | DEPT-135 |
| C-3' | ~11.5 | CH₃ (+) |
| C-2' | ~20.8 | CH₂ (-) |
| C-1' | ~51.2 | CH₂ (-) |
| C-5 | ~118.0 | CH (+) |
| C-6 | ~119.5 | CH (+) |
| C-3 | ~122.0 | C (absent) |
| C-4 | ~127.0 | CH (+) |
| C-2 | ~138.0 | C (absent) |
| C-1 | ~145.0 | C (absent) |
By systematically analyzing each spectrum, from the basic ¹H and ¹³C to the intricate web of correlations in COSY and HMBC, we have validated every atomic connection within the molecule. The predicted data presented herein provides a robust template for the analysis of this compound and demonstrates a universal workflow for the structural elucidation of complex organic molecules.
References
-
Scribd. (n.d.). Aromatic Proton Coupling Constants. Retrieved from [Link]
-
YouTube. (2025, August 26). Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving. Retrieved from [Link]
-
Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. Retrieved from [Link]
-
University of Regensburg. (n.d.). interpreting multiple-bond 2d h/c correlation (hmbc). Retrieved from [Link]
-
Miller, A.-F. (2010, November 23). H-C multiple-bond correlations: HMBC 1H 13C. Retrieved from [Link]
-
MDPI. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]
-
University of Manitoba. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. Retrieved from [Link]
-
Bibliomed. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME BENZIMIDAZOLE DERIVATIVES FROM 4-BENZOYL-O – PHENYLENE DIAMINE. Retrieved from [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures and important HMBC correlations for compounds 1, 2 and 3. Retrieved from [Link]
-
Arkivoc. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Chemické zvesti. (n.d.). 13 C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
YouTube. (2024, January 26). DEPT 135 Acquisition & Processing. Retrieved from [Link]
-
Journal of the Korean Chemical Society. (2008, October 6). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Retrieved from [Link]
-
MDPI. (2020, December 1). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
-
Nanalysis. (2025, February 25). Settle in and get COSY!. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Nature. (n.d.). Rapid quantitative 1H–13C two-dimensional NMR with high precision. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Chlorodiphenylamine. Retrieved from [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
Columbia University. (n.d.). COSY. Retrieved from [Link]
-
Compound Interest. (n.d.). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a). Retrieved from [Link]
-
Journal of Young Pharmacists. (2024, August 23). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Retrieved from [Link]
-
MDPI. (2007, November 12). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
University of Lethbridge. (n.d.). CHEMISTRY 1000. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2020, May 12). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Chloro-N-(diphenylcarbamothioyl)benzamide. Retrieved from [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. Settle in and get COSY! - NMR Blog — Nanalysis [nanalysis.com]
- 7. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Multiple-bond 2D H/C [qorganica.qui.uam.es]
- 10. chem.as.uky.edu [chem.as.uky.edu]
- 11. nmr.ceitec.cz [nmr.ceitec.cz]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. emerypharma.com [emerypharma.com]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. researchgate.net [researchgate.net]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
